Ethyl 4-methyl-3,5-dinitrobenzoate
Overview
Description
Ethyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C9H8N2O6 . It’s often used in laboratory settings .
Synthesis Analysis
The synthesis of Ethyl 3,5-dinitrobenzoate and similar compounds has been studied . A mild deacylation method for 3,5-dinitrobenzoates using methanolic solutions of amines, such as dialkylamines, was developed . This method was applied to synthesizing a key intermediate for Colorado potato beetle pheromone .Molecular Structure Analysis
The molecular weight of Ethyl 3,5-dinitrobenzoate is 240.1696 . The IUPAC Standard InChI is InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5H,2H2,1H3 .Scientific Research Applications
Crystal Structure Analysis
- Ethyl 3,5-dinitrobenzoate exhibits a monoclinic crystal structure, with bond distances and valency angles similar to related molecules. This understanding is crucial for predicting its behavior in various applications (Hughes & Trotter, 1971).
Fungicidal Properties
- Derivatives of ethyl 4-methyl-3,5-dinitrobenzoate demonstrate significant antifungal activity, acting as protectant fungicides against various plant pathogens. This property is particularly valuable in agricultural research and applications (Lehtonen, Summers, & Carter, 1972).
Chemical Reactions and Transformations
- The compound participates in nucleophilic reactions, including the transformation of 3,5-dinitro-4-pyridones with sodio β-keto esters, leading to the formation of various derivatives. This has implications for the development of new chemical entities in pharmaceutical and material sciences (Matsumura, Ariga, & Tohda, 1979).
Single-electron Transfer in Chemical Processes
- Ethyl dinitrobenzoates, including the 3,5 variant, are involved in single-electron transfer reactions, which are fundamental to understanding various chemical and biochemical processes (Bacaloglu, Blasko, Bunton, & Ortega, 1990).
Structural Formation in Co-crystals
- This compound forms layered structures and co-crystals with other molecules, which is significant in the study of molecular packing and crystal engineering (Pedireddi, Ranganathan, & Chatterjee, 1998).
Mechanism of Action
Target of Action
Ethyl 4-methyl-3,5-dinitrobenzoate primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound exhibits potent antifungal activity against this organism .
Mode of Action
Studies suggest that it may involve the fungal cell membrane . The compound’s interaction with its targets results in the inhibition of the growth of Candida albicans .
Biochemical Pathways
Molecular modeling studies suggest a multi-target antifungal mechanism of action, involving various cellular processes . One such process could be the interference in the synthesis of ergosterol, a key component of the fungal cell membrane .
Pharmacokinetics
Its molecular weight of 24017 g/mol may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of this compound’s action is the inhibition of the growth of Candida albicans . This leads to a decrease in the severity of infections caused by this organism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound forms charge transfer spectra with n-alkane solutions containing hexakis (n-hexyloxy)triphenylene . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-methyl-3,5-dinitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)7-4-8(11(14)15)6(2)9(5-7)12(16)17/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSYSXZAYFPQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278877 | |
Record name | ethyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-86-2 | |
Record name | Ethyl 4-methyl-3,5-dinitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5400-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 10396 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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